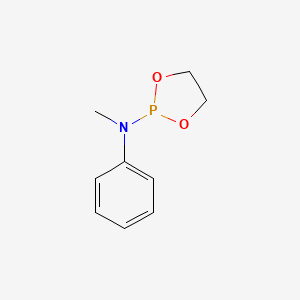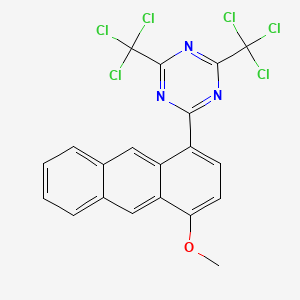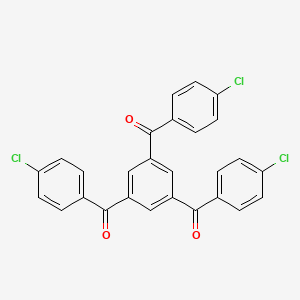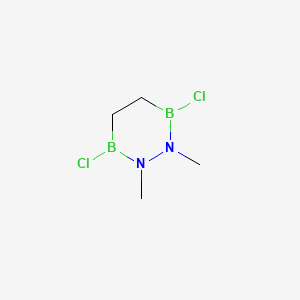
3,6,6-Trimethyl-cyclohex-2-enol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,6-Trimethyl-cyclohex-2-enol is an organic compound with the molecular formula C9H16O It is a cyclohexenol derivative, characterized by the presence of three methyl groups and a hydroxyl group attached to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,6-Trimethyl-cyclohex-2-enol can be achieved through several methods. One common approach involves the reduction of 3,6,6-Trimethyl-cyclohex-2-enone using reducing agents such as lithium aluminum hydride or sodium borohydride . The reaction typically takes place in an inert solvent like diethyl ether or tetrahydrofuran under reflux conditions.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of the corresponding cyclohexenone. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures . The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,6-Trimethyl-cyclohex-2-enol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromic acid or PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to form saturated alcohols using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromic acid, PCC, or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, or nucleophiles like amines and thiols.
Major Products Formed
Oxidation: 3,6,6-Trimethyl-cyclohex-2-enone or 3,6,6-Trimethyl-cyclohex-2-enal.
Reduction: 3,6,6-Trimethyl-cyclohexanol.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
Applications De Recherche Scientifique
3,6,6-Trimethyl-cyclohex-2-enol has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,6,6-Trimethyl-cyclohex-2-enol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound’s reactivity also allows it to undergo metabolic transformations, leading to the formation of active metabolites that can exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenone: A closely related compound with a similar structure but lacking the hydroxyl group.
Cyclohexanol: A saturated analog with a hydroxyl group but no double bond in the ring.
3,6,6-Trimethyl-cyclohex-2-enone: The oxidized form of 3,6,6-Trimethyl-cyclohex-2-enol.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a double bond in the cyclohexene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
73741-62-5 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
3,6,6-trimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C9H16O/c1-7-4-5-9(2,3)8(10)6-7/h6,8,10H,4-5H2,1-3H3 |
Clé InChI |
NIIOBBZRLOQONL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(C(CC1)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


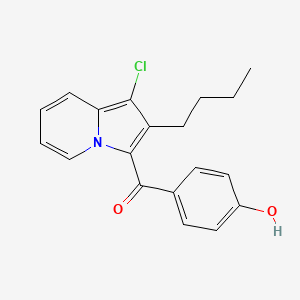
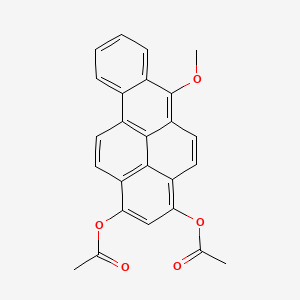
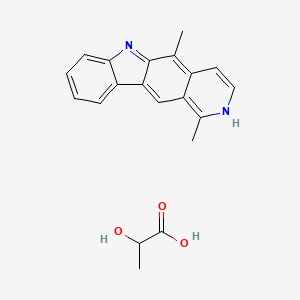
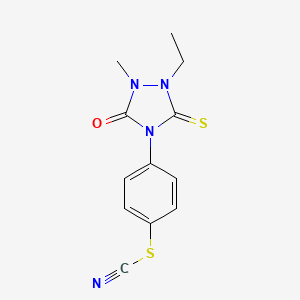
![Decanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14452644.png)
![(5R,6S)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dihydroxy-1,3-diazinane-2,4-dione](/img/structure/B14452645.png)
